molecular formula C16H15ClN2O3 B4904337 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide

4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide

Cat. No.: B4904337
M. Wt: 318.75 g/mol
InChI Key: HBWOZDUYNKCJAV-UHFFFAOYSA-N
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Description

4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide is an organic compound with the molecular formula C16H15ClN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide typically involves the reaction of 3-chlorophenol with 2-bromopropanoic acid to form 2-(3-chlorophenoxy)propanoic acid. This intermediate is then reacted with benzoyl chloride to form 2-(3-chlorophenoxy)propanoyl chloride. Finally, the propanoyl chloride is reacted with 4-aminobenzamide to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide
  • 4-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
  • 4-{[2-(3-bromophenoxy)propanoyl]amino}benzamide

Uniqueness

4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide is unique due to the specific position of the chlorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to its analogs, making it a compound of particular interest in research and development.

Properties

IUPAC Name

4-[2-(3-chlorophenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(22-14-4-2-3-12(17)9-14)16(21)19-13-7-5-11(6-8-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWOZDUYNKCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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